molecular formula C37H68O5 B1250544 Reticulatacin

Reticulatacin

Cat. No.: B1250544
M. Wt: 592.9 g/mol
InChI Key: BDGWQMLWIGDEKO-TZYWOTFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reticulatacin is a bioactive annonaceous acetogenin isolated from plants of the genus Annona , such as Annona muricata (soursop) . This natural product class is characterized by a long aliphatic chain terminating in a γ-lactone ring and typically containing one or more tetrahydrofuran (THF) rings along its backbone . Acetogenins like reticulatacin are investigated primarily for their potent anti-tumor properties . Their primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain . This inhibition disrupts ATP production, leading to energy depletion in rapidly proliferating cells. Subsequently, this metabolic stress can activate apoptotic pathways through the intrinsic (mitochondrial) route, which involves the activation of caspases, including caspase-3 . Research indicates that acetogenins may also inhibit NADH oxidase activity in the plasma membranes of cancerous cells . Due to its potential to induce caspase-mediated apoptosis, reticulatacin is a compound of interest for studying novel oncology therapeutics and cell death mechanisms . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Handle with care and refer to the Safety Data Sheet (SDS) for proper handling procedures.

Properties

Molecular Formula

C37H68O5

Molecular Weight

592.9 g/mol

IUPAC Name

4-[(15S)-15-hydroxy-15-[(2S,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H68O5/c1-3-4-5-6-7-8-14-17-20-23-26-33(38)35-28-29-36(42-35)34(39)27-24-21-18-15-12-10-9-11-13-16-19-22-25-32-30-31(2)41-37(32)40/h30-31,33-36,38-39H,3-29H2,1-2H3/t31?,33-,34-,35-,36-/m0/s1

InChI Key

BDGWQMLWIGDEKO-TZYWOTFASA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)[C@H](CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O

Synonyms

reticulatacin

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies

Isolation from Natural Sources

Reticulatacin was first isolated from a 95% ethanol (B145695) extract of the bark of Annona reticulata. researchgate.net The general procedure for isolating Annonaceous acetogenins (B1209576), including Reticulatacin, involves the extraction of plant material (such as seeds, leaves, or bark) with a suitable solvent. mdpi.combiotech-asia.org

Purification Techniques

Following initial extraction, a series of chromatographic techniques are employed to purify Reticulatacin from the complex mixture of plant metabolites. hilarispublisher.com These methods are crucial for separating the target compound from other structurally similar acetogenins and impurities.

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. hilarispublisher.com

Column Chromatography: This is a key step in the purification process, where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). biotech-asia.orghilarispublisher.com A gradient of solvents with increasing polarity is used to elute the compounds, allowing for the separation of Reticulatacin.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, preparative HPLC is often utilized. analyticachemie.in Chiral HPLC has also been employed in the context of synthesizing and separating diastereoisomers of related compounds. nih.govrsc.org

Structural Elucidation

The precise three-dimensional structure of Reticulatacin has been determined using a combination of sophisticated spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. researchgate.netjeolusa.com For Reticulatacin, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are essential to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule. researchgate.netnd.edu These analyses help to define the relative stereochemistry of the various chiral centers along the carbon chain and within the tetrahydrofuran (B95107) ring. researchgate.net

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. clariant.com High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of Reticulatacin. acdlabs.com Fragmentation patterns observed in the mass spectrum can offer additional clues about the compound's structure. researchgate.net

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. In the case of Reticulatacin, IR spectra would show characteristic absorption bands for hydroxyl (-OH) groups, the γ-lactone carbonyl (C=O) group, and carbon-carbon double bonds (C=C). tandfonline.com

While obtaining a single crystal of a waxy substance like Reticulatacin for X-ray crystallography is challenging, this technique has been successfully applied to derivatives of other Annonaceous acetogenins. researchgate.netmdpi.com For instance, the structure of rolliniastatin 1 was determined by X-ray analysis of its p-bromophenylurethane derivative. thieme-connect.com Such studies on related compounds provide invaluable information for confirming the absolute stereochemistry of the chiral centers, which can then be correlated with data from other acetogenins like Reticulatacin. researchgate.net

Synthesis of Reticulatacin

The total synthesis of Reticulatacin has been achieved by multiple research groups, confirming its structure and providing a route to produce the compound and its analogs for further biological evaluation. rsc.orgoup.com A common strategy involves a convergent approach where key fragments of the molecule are synthesized separately and then coupled together. rsc.org

For example, one synthetic route involved the preparation of the monotetrahydrofuran moiety starting from (-)-muricatacin, another acetogenin (B2873293) derivative. rsc.org The γ-lactone portion was synthesized from (S)-(-)-ethyl lactate (B86563). rsc.org These two key fragments were then joined using a palladium-catalyzed cross-coupling reaction, followed by a few final steps to yield Reticulatacin. rsc.org Other synthetic strategies have also been developed, including those for derivatives like cis-reticulatacin-10-ones. nih.govrsc.org

Synthetic Chemistry of Reticulatacin and Its Analogs

Total Synthesis Approaches

The total synthesis of Reticulatacin and related acetogenins (B1209576) serves not only to confirm their complex structures but also to provide access to analogs for biological evaluation. acs.orgresearchgate.netdntb.gov.ua These synthetic endeavors are marked by strategic planning to efficiently assemble the multiple stereocenters and functional groups present in the target molecule. ijarsct.co.in

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have been employed in the synthesis of acetogenins like Reticulatacin. acs.orgchemistnotes.com

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear The molecule is built step-by-step in a single sequence. chemistnotes.comConceptually straightforward planning.Overall yield decreases exponentially with more steps; failures in early steps are costly. fiveable.mewikipedia.org
Convergent Key fragments are synthesized independently and then combined. wikipedia.orgHigher overall yield; allows for parallel synthesis, saving time; more flexible. chemistnotes.comfiveable.meRequires careful planning of fragment coupling reactions.

Stereocontrolled Synthesis of Tetrahydrofuran (B95107) Rings

A central challenge in the synthesis of Reticulatacin is the construction of the substituted tetrahydrofuran (THF) ring with precise control over the stereochemistry of its substituents. dur.ac.uk The relative and absolute configuration of these stereocenters is crucial for the molecule's biological activity.

Oxidative cyclization of 1,5-dienes is a powerful and widely used method for constructing the 2,5-disubstituted THF rings found in acetogenins. mdpi.comrsc.org This reaction can create up to four new stereocenters in a single step. rsc.org

Permanganate-promoted Cyclization: The treatment of 1,5-dienes with potassium permanganate (B83412) (KMnO₄) can induce an oxidative cyclization to yield cis-2,5-disubstituted THF diols. rsc.orgsoton.ac.ukscispace.com This method has been successfully applied in the synthesis of acetogenin (B2873293) cores. nih.gov For example, Brown's group utilized a diastereoselective permanganate-promoted oxidative cyclization of a 1,5-diene to create the THF diol core of cis-solamin (B1254054). beilstein-journals.org The reaction often proceeds with high stereospecificity. researchgate.net

Osmium-catalyzed Cyclization: Osmium tetroxide (OsO₄) is another key reagent for mediating these transformations, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). scispace.comresearchgate.net The osmium-catalyzed oxidative cyclization of vicinal diols onto nearby olefins is a reliable method for generating 2,5-cis-substituted THFs. iupac.org Donohoe's group has extensively developed this methodology for the synthesis of various acetogenins, including a double oxidative cyclization to form the two non-adjacent THF rings of cis-sylvaticin with complete stereoselectivity. beilstein-journals.orgiupac.org The presence of acid has been shown to be crucial in promoting the cyclization step over other potential pathways. soton.ac.ukscispace.com

The stereochemical outcome of the oxidative cyclization is highly dependent on the geometry of the starting diene and the reaction conditions.

Cis Selectivity: Both permanganate- and osmium-mediated oxidative cyclizations of 1,5-dienes typically proceed with syn-addition to both double bonds, resulting in the formation of cis-2,5-disubstituted THF rings. mdpi.comresearchgate.net The reaction is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the product. mdpi.com This high selectivity for cis isomers is synthetically valuable as many naturally occurring acetogenins, including Reticulatacin, contain this stereochemical arrangement. rsc.orgrsc.org

Trans Selectivity: Achieving trans-substituted THF rings often requires a different strategy. One approach involves an initial oxidative cyclization to form a cis-diol, followed by chemical manipulation. For instance, a sequence involving an intramolecular hydride shift or a Mitsunobu inversion of one of the newly formed hydroxyl groups can lead to the formation of the trans ring system. beilstein-journals.orgnih.gov In their synthesis of trilobacin, Sinha's group used an oxidative cyclization with Re₂O₇ to generate a trans-substituted THF. beilstein-journals.org

MethodReagent(s)Typical Product StereochemistryKey Features
Permanganate CyclizationKMnO₄cis-2,5-disubstitutedStereospecific; can be controlled with chiral auxiliaries. soton.ac.uknih.gov
Osmium CyclizationOsO₄ (catalytic), NMOcis-2,5-disubstitutedHighly reliable and selective; can be used for double cyclizations. beilstein-journals.orgiupac.org
Rhenium CyclizationRe₂O₇trans-substitutedProvides access to the alternative trans stereochemistry. beilstein-journals.org

Formation of the γ-Lactone Moiety

The α,β-unsaturated γ-lactone (or butenolide) ring is the characteristic terminus of most Annonaceous acetogenins and is critical for their biological activity. Its synthesis is a key step in any total synthesis. A common strategy involves the Horner-Wadsworth-Emmons (HWE) olefination. In one approach, an aldehyde derived from a chiral precursor is reacted with a phosphonate (B1237965) ester, like ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate, to form an unsaturated ester with high Z-selectivity. scielo.br Subsequent acid-catalyzed cyclization of this Z-isomer then yields the desired γ-lactone ring. scielo.br Other methods include the alkylation of a pre-formed lactone with an appropriate iodide or the use of a ruthenium-catalyzed Alder-ene reaction to install the butenolide ring. beilstein-journals.orgnih.gov

Key Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)

To assemble the full carbon skeleton of Reticulatacin, convergent strategies rely on powerful carbon-carbon bond-forming reactions to connect the major fragments. libretexts.orgresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent in this role. nobelprize.orgrsc.org

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with a vinyl or aryl halide, is a frequently used method. libretexts.org In the total synthesis of a Reticulatacin stereoisomer by Makabe's group, the THF-containing fragment (as an alkyne) was coupled with the γ-lactone fragment (as a vinyl iodide) using a palladium catalyst. beilstein-journals.org This reaction efficiently joins the two complex pieces, setting the stage for the final steps of the synthesis, which typically involve reduction of the newly formed alkyne and deprotection of any protecting groups. beilstein-journals.org Other palladium-catalyzed reactions like the Suzuki and Stille couplings are also widely used in natural product synthesis for their reliability and functional group tolerance. beilstein-journals.orglibretexts.orgnobelprize.org

Protecting Group Strategies and Deprotection

The synthesis of a molecule as complex as Reticulatacin, which possesses multiple reactive functional groups, necessitates a carefully orchestrated strategy of protection and deprotection. numberanalytics.comjocpr.com Protecting groups are temporarily installed to mask a reactive functional group, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. pressbooks.pub The choice of protecting groups is critical and is governed by several factors, including their stability under various reaction conditions, the ease of their introduction and removal, and their orthogonality—the ability to remove one protecting group in the presence of others. numberanalytics.comjocpr.com

In the context of Reticulatacin synthesis, the hydroxyl groups are the most common functionalities that require protection. chemistry.coach A variety of protecting groups have been employed, each with its own set of conditions for installation and cleavage.

Common Protecting Groups for Alcohols in Reticulatacin Synthesis:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Characteristics
AcetylAcAcetic anhydride (B1165640) or acetyl chlorideAcidic or basic hydrolysisEasily introduced but sensitive to both acid and base. libretexts.org
BenzoylBzBenzoyl chlorideAcidic or basic hydrolysis (more stable than acetyl)More robust than acetyl, often used for protection of nucleobases in oligonucleotide synthesis. libretexts.org
Benzyl (B1604629)BnBenzyl bromide or chloride with a baseHydrogenolysis (e.g., H₂, Pd/C)Stable to a wide range of conditions but removed by catalytic hydrogenation. libretexts.org
tert-ButyldimethylsilylTBDMSTBDMS-Cl with a base (e.g., imidazole)Fluoride (B91410) ion source (e.g., TBAF) or acidA common silyl (B83357) ether, offering good stability to many reaction conditions. chemistry.coachlibretexts.org
TetrahydropyranylTHPDihydropyran with an acid catalystAcidic hydrolysisForms a stable acetal, readily cleaved with acid. libretexts.org

The successful total synthesis of Reticulatacin and its analogs often hinges on the judicious selection and sequential removal of these protecting groups. For instance, a silyl ether might be used to protect a primary alcohol while a more robust benzyl ether protects a secondary alcohol. The silyl group can then be selectively removed with fluoride ions, leaving the benzyl group intact for further transformations.

Asymmetric Synthesis Methodologies

The presence of multiple stereocenters in Reticulatacin makes its stereocontrolled synthesis a primary challenge. Chemists have employed various asymmetric synthesis methodologies to control the absolute and relative stereochemistry of the molecule.

Chiral Pool Approaches

The chiral pool approach is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This method leverages the existing stereochemistry of the starting material to build the chiral centers of the target molecule. wikipedia.org In the synthesis of Reticulatacin and other acetogenins, carbohydrates and amino acids are common chiral pool starting materials. researchgate.netresearchgate.netnih.gov

While effective, chiral pool syntheses can sometimes be lengthy and require extensive use of protecting groups to manipulate the functionality of the starting material. researchgate.netresearchgate.net Nevertheless, this approach has been successfully used to access key fragments and complete the total synthesis of various acetogenins.

Asymmetric Catalysis (e.g., Sharpless reactions)

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules like Reticulatacin. chiralpedia.com This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. nobelprize.org

One of the most significant applications of asymmetric catalysis in acetogenin synthesis is the Sharpless asymmetric epoxidation and dihydroxylation. chiralpedia.comcatalysis.blognih.gov

Sharpless Asymmetric Epoxidation: This reaction uses a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and an oxidant (like tert-butyl hydroperoxide) to convert allylic alcohols into chiral epoxides with high enantioselectivity. nobelprize.orgcatalysis.blognih.gov These epoxides are versatile intermediates that can be opened with various nucleophiles to introduce new stereocenters.

Sharpless Asymmetric Dihydroxylation: This method employs osmium tetroxide and a chiral quinine-based ligand to convert alkenes into chiral vicinal diols. wikipedia.org The stereochemical outcome can be reliably predicted based on the choice of the chiral ligand (AD-mix-α or AD-mix-β). wikipedia.org This reaction has been instrumental in establishing the stereochemistry of the hydroxylated portions of the Reticulatacin backbone. For example, a highly position- and stereoselective Sharpless AD reaction was a key step in the synthesis of a precursor to the bis-THF core of some acetogenins. beilstein-journals.org

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of Reticulatacin, this is crucial for establishing the correct relative stereochemistry between the multiple chiral centers. Various strategies are employed, including substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. organic-chemistry.orgrsc.orgrsc.org

For instance, the reduction of a ketone adjacent to a chiral center can proceed with high diastereoselectivity due to steric hindrance or chelation control. Similarly, cyclization reactions to form the characteristic tetrahydrofuran (THF) rings of Reticulatacin are often designed to be diastereoselective, yielding the desired cis or trans relationship between the substituents on the ring. researchgate.net

Semi-Synthesis of Reticulatacin and its Derivatives from Natural Precursors

Semi-synthesis, also known as partial synthesis, is a strategy that starts with a complex, naturally occurring molecule and modifies it chemically to produce the desired target compound or its analogs. wikipedia.orgnumberanalytics.com This approach can be more efficient than a total synthesis, especially when the starting material is readily available and already contains a significant portion of the target's structural complexity. wikipedia.org

In the field of acetogenins, semi-synthesis can be a powerful tool for generating derivatives for structure-activity relationship (SAR) studies. By starting with a natural acetogenin and performing a few chemical transformations, researchers can quickly access a range of analogs with modified properties. nih.gov This allows for the exploration of how different parts of the molecule contribute to its biological activity.

Synthesis of Reticulatacin Diastereoisomers and Epimers

The synthesis of diastereoisomers and epimers of Reticulatacin is crucial for several reasons. Epimers are diastereomers that differ in the configuration at only one stereocenter. chemistrysteps.combyjus.com Synthesizing these related structures helps in the definitive assignment of the stereochemistry of the natural product by comparing the spectroscopic and chromatographic data of the synthetic compounds with the natural isolate. acs.orgnih.gov

The total synthesis of diastereoisomeric mixtures of cis-reticulatacin has been reported, which allowed for the determination of the stereochemistry of the naturally occurring product. acs.orgnih.gov It was discovered that natural cis-reticulatacin exists as a mixture of threo-cis-threo diastereoisomers. acs.org Similarly, the synthesis of epimers of Reticulatacin has been pursued to understand the impact of individual stereocenters on the molecule's conformation and biological activity. researchgate.net These synthetic efforts have been instrumental in correcting initial stereochemical assignments and providing a deeper understanding of the structural nuances of this important class of natural products. For example, the synthesis of cis-reticulatacin-10-ones A and B as a mixture of diastereoisomers was key to establishing that the natural product is also a mixture. rsc.orgrsc.org

Methodological Innovations in Acetogenin Synthesis

The intricate structures of Annonaceous acetogenins, characterized by long aliphatic chains bearing tetrahydrofuran (THF) rings, various oxygenated functionalities, and a terminal γ-lactone, present formidable challenges to synthetic chemists. The quest for efficient and stereocontrolled total syntheses of these molecules, including reticulatacin, has spurred significant methodological innovation. These advancements provide powerful tools for constructing the key structural motifs of acetogenins and have enabled the synthesis of numerous members of this family and their analogs.

Key areas of innovation include the stereoselective formation of the mono- and bis-THF core, the coupling of major fragments, and the construction of the butenolide terminus. Strategies have evolved from linear approaches to more convergent and flexible syntheses, allowing for the generation of analogs for structure-activity relationship studies.

Oxidative Cyclization Strategies

One of the most powerful innovations for the construction of the THF ring systems found in acetogenins is the use of metal-mediated oxidative cyclizations of polyene precursors. These methods allow for the direct formation of the cyclic ether core with a high degree of stereocontrol.

Osmium-Catalyzed Cyclizations: The Donohoe group has pioneered the use of osmium tetroxide to catalyze the oxidative cyclization of di- and tetraene systems to form bis-THF cores. beilstein-journals.org For instance, the first total synthesis of cis-sylvaticin was achieved using an osmium-catalyzed double oxidative cyclization strategy. beilstein-journals.org This approach was also applied in a formal synthesis of cis-solamin A, where an Os(VI)-catalyzed oxidative cyclization of a 5,6-dihydroxyalkene was a key step. beilstein-journals.org

Rhenium-Mediated Cyclizations: Rhenium(VII) oxides, such as trifluoroacetylperrhenate, have been employed for the tandem oxidative polycyclization of bis-homoallylic dienols. beilstein-journals.org This methodology was utilized by Sinha and Keinan in the stereoselective synthesis of rollidecins C and D, successfully forming the bis-THF core in a single step from a diene precursor. beilstein-journals.org

Permanganate-Mediated Cyclizations: The Brown group has demonstrated the utility of potassium permanganate in mediating oxidative cyclizations to generate THF-containing lactones. beilstein-journals.org This method was a key feature in the total synthesis of membranacin and was also successfully applied to the syntheses of other mono-THF acetogenins like cis-uvariamicin I and cis-reticulatacin. beilstein-journals.org

Cobalt-Catalyzed Cyclizations: Shi and co-workers developed a cobalt-catalyzed aerobic oxidative cyclization of mono-protected dienediols to form trans-THF compounds with high diastereoselectivity. beilstein-journals.org This method proved effective in the first total synthesis of the mono-THF acetogenin gigantetrocin A. beilstein-journals.org

Fragment Coupling and Convergent Strategies

Convergent syntheses, which involve the preparation of several key fragments that are later joined together, are highly valued for their efficiency. The development of robust fragment-coupling reactions has been a major innovation in the field.

Palladium-Catalyzed Cross-Coupling: The Sonogashira cross-coupling reaction, which joins a terminal alkyne with a vinyl or aryl halide, has been a cornerstone of many acetogenin syntheses. Makabe and co-workers reported a total synthesis of both solamin and reticulatacin where the mono-THF moiety and the γ-lactone moiety were coupled using this palladium-catalyzed reaction. rsc.orgbeilstein-journals.org This approach involves linking an alkyne-containing THF fragment with a vinyl iodide-bearing butenolide precursor. rsc.org

Wittig Reaction: The Wittig reaction has been used to connect large, complex fragments in a convergent manner. In a synthesis of (-)-asimilobin, a Wittig reaction was the key step for coupling two major intermediates. researchgate.net

Ring-Closing Metathesis (RCM): Grubbs' ring-closing metathesis has been innovatively applied as a "chain elongation" strategy. beilstein-journals.org Hanessian's group used an ester-tethered RCM macrocyclization to form large-ring lactones which were precursors to the full acetogenin chain in the total synthesis of longicin. beilstein-journals.org

Asymmetric Synthesis and Chiral Pool Approaches

Establishing the correct absolute stereochemistry at multiple chiral centers is a critical challenge. Innovations in asymmetric catalysis and the use of starting materials from the "chiral pool" have been instrumental.

Sharpless Asymmetric Reactions: The Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) are fundamental tools in acetogenin synthesis. The AD reaction was used to set key stereocenters in the synthesis of 4-deoxygigantecin (B1210272) and in the synthesis of the precursor for the osmium-catalyzed double cyclization to form cis-sylvaticin. beilstein-journals.orgmdpi.com

"Chiron Approach": This strategy utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to construct complex targets. D-glutamic acid has served as a starting point for the synthesis of the mono-THF unit of solamin. beilstein-journals.org Similarly, (S)-(-)-ethyl lactate (B86563) was the precursor for the γ-lactone moieties of solamin and reticulatacin in Makabe's synthesis. rsc.org

Iodoetherification: Stereocontrolled iodoetherification reactions have been developed and applied to create the THF fragments of acetogenins, as seen in synthetic approaches toward non-adjacent bis-THF acetogenins. mdpi.com

A summary of innovative methods applied to the synthesis of various acetogenins is presented below.

Method Reagent/Catalyst Application Example (Acetogenin) Purpose Reference(s)
Oxidative CyclizationOsO₄cis-Sylvaticin, cis-Solamin AFormation of bis-THF and mono-THF cores beilstein-journals.org
Oxidative CyclizationRe(VII) oxidesRollidecin C & DTandem formation of bis-THF core beilstein-journals.org
Oxidative CyclizationKMnO₄cis-Reticulatacin, MembranacinFormation of mono-THF core beilstein-journals.org
Oxidative CyclizationCo(modp)₂ / O₂Gigantetrocin AFormation of trans-THF core beilstein-journals.org
Cross-CouplingPd(PPh₃)₄ / CuI (Sonogashira)Reticulatacin, SolaminCoupling of THF and butenolide fragments rsc.orgbeilstein-journals.org
Ring-Closing MetathesisGrubbs' CatalystLongicinMacrocyclization for chain elongation beilstein-journals.org
Asymmetric DihydroxylationSharpless AD-mix4-DeoxygigantecinSetting stereochemistry of diols mdpi.com
IodoetherificationI₂Squamostatin-DFormation of trans-THF rings mdpi.com

These methodological innovations have not only made the total synthesis of complex molecules like reticulatacin feasible but have also opened the door for the synthesis of designed analogs. jst.go.jp The creation of these analogs, such as those replacing the γ-lactone with other heterocycles, is crucial for exploring the vast biological potential of the acetogenin class. jst.go.jp

Biological Activities and Mechanisms of Action Preclinical Studies

Cytotoxicity against Cancer Cell Lines (in vitro)

Reticulatacin, an acetogenin (B2873293) originally isolated from Annona reticulata, has demonstrated significant cytotoxic effects against a variety of human cancer cell lines in preclinical, in vitro studies.

Reticulatacin has shown a broad spectrum of cytotoxic activity. Studies have reported its effectiveness against various human cancer cell lines. For instance, it has been shown to be cytotoxic to prostate cancer cell lines, including both LNCaP and PC-3. ejbps.com Its activity extends to other tumor types as well, indicating a potentially wide range of anticancer applications. Further research has highlighted its significant cytotoxicity against several other cancer cell lines, although specific cell line names were not detailed in all available abstracts. informahealthcare.com

The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. amstat.orgnih.gov A lower IC50 value indicates greater potency. amstat.org

The cytotoxic potency of Reticulatacin and related compounds has been evaluated across different cancer cell lines. While specific IC50 values for Reticulatacin were not consistently available in the reviewed literature, related acetogenins (B1209576) and other natural compounds have been assessed. For example, in one study, two other compounds showed IC50 values ranging between 10 and 50 µM in all tested cell lines. researchgate.net Another study on different natural compounds reported IC50 values of 43.16 and 60.8 μg/mL against the Caco-2 colon cancer cell line. researchgate.net For context, laticifer proteins from Calotropis procera displayed considerable cytotoxicity with IC50 values ranging from 0.42 to 1.36 µg/ml against SF295 and MDA-MB-435 cell lines, respectively. nih.gov

Table 1: Examples of IC50 Values for Various Natural Compounds Against Cancer Cell Lines This table provides context for the range of potencies observed in natural products, as specific, consistently reported IC50 values for Reticulatacin were limited in the initial search.

Compound/ExtractCancer Cell LineIC50 ValueReference
Compound 1HCT116 (Colon)22.4 µM researchgate.net
Compound 2HCT116 (Colon)0.34 µM researchgate.net
Laticifer Proteins (LP)SF295 (CNS)0.42 µg/ml nih.gov
Laticifer Proteins (LP)MDA-MB-435 (Melanoma)1.36 µg/ml nih.gov

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. frontiersin.orgnih.gov This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. mdpi.comnih.gov

Research into natural products has identified compounds capable of reversing or circumventing MDR. frontiersin.org While direct studies on Reticulatacin's effect on MDR cancer cells were not prominently found, the class of compounds to which it belongs, acetogenins, are known for their potent cytotoxicity, which may be relevant in overcoming resistance. The mechanism of some natural compounds involves the inhibition of P-gp or other ABC transporters, thereby increasing the intracellular concentration of chemotherapeutic agents. frontiersin.orgnih.gov For example, the flavonoid Acacetin has been shown to inhibit the function of both ABCB1 (P-gp) and ABCG2. nih.gov This inhibition of efflux pumps is a key strategy to chemosensitize MDR tumors. healthcare-in-europe.com

Proposed Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of Reticulatacin and related acetogenins are believed to be mediated through several key molecular mechanisms, primarily targeting cellular energy production and the induction of programmed cell death.

A primary and well-documented mechanism of action for acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govijbs.com This inhibition disrupts the process of oxidative phosphorylation, leading to a significant decrease in ATP production. nih.govfrontiersin.org The inhibition of Complex I by compounds like rotenone, a classical inhibitor, has been shown to block the transfer of electrons from NADH to ubiquinone. nih.govarvojournals.org This disruption not only depletes cellular energy but can also lead to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov The resulting energy depletion and oxidative stress can trigger downstream cell death pathways. nih.govnih.gov This mechanism is considered a key reason for the potent cytotoxic and anti-cancer properties of this class of compounds. ijbs.comfrontiersin.org

The inhibition of mitochondrial function and subsequent cellular stress often culminates in the induction of apoptosis, or programmed cell death. This process is tightly regulated by a family of proteins, including caspases and members of the Bcl-2 family. mdpi.com

The Bcl-2 family consists of both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). researchgate.net The ratio of these proteins is critical in determining a cell's fate. nih.govoatext.com An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis by promoting the permeabilization of the mitochondrial outer membrane. nih.govnih.gov This event leads to the release of cytochrome c from the mitochondria into the cytosol. mdpi.comnih.gov

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. These initiator caspases then activate executioner caspases, most notably caspase-3. mdpi.comoatext.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov Studies on various natural compounds have demonstrated their ability to induce apoptosis by increasing the Bax/Bcl-2 ratio and subsequently activating caspase-3. nih.govnih.gov

Cell Cycle Arrest

Reticulatacin has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Some studies suggest that related compounds can cause cells to halt at the G2/M phase of the cell cycle. informahealthcare.comfrontiersin.org This phase is a crucial checkpoint where the cell ensures it is ready for mitosis. frontiersin.orgijbs.com By arresting the cell cycle at this stage, compounds like Reticulatacin can prevent the division of abnormal cells, a key aspect of its potential anticancer properties. frontiersin.org The arrest at the G2/M phase is often associated with the modulation of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.orgijbs.com A decrease in the levels of the CDK1/cyclin B complex can lead to a halt in the cell cycle at the G2/M checkpoint. frontiersin.org

DNA Topoisomerase-I Poisoning

Reticulatacin is believed to act as a DNA topoisomerase-I poison. researchgate.net Topoisomerase I is an essential enzyme that relaxes supercoiled DNA by creating single-strand breaks, allowing for processes like replication and transcription to occur. wikipedia.orgbiomedpharmajournal.org Topoisomerase poisons are compounds that stabilize the transient complex formed between the topoisomerase enzyme and DNA. wikipedia.orgnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. wikipedia.orgrndsystems.com These unrepaired breaks can trigger apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells. wikipedia.org The action of these poisons is distinct from catalytic inhibitors, which block the enzyme's activity without stabilizing the DNA-enzyme complex. fiu.edu

Anti-inflammatory Effects

Reticulatacin has demonstrated potential anti-inflammatory properties in preclinical studies. researchgate.netontosight.ai The plant from which it is derived, Annona reticulata, has been traditionally used to treat inflammatory conditions. mdpi.com

Modulation of Nitric Oxide (NO) Production in Macrophages

One of the key anti-inflammatory mechanisms of Reticulatacin and related compounds is the modulation of nitric oxide (NO) production in macrophages. mdpi.com Macrophages are immune cells that, when activated, produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). frontiersin.orgnih.govqiagen.com While NO is important for killing pathogens, its overproduction can lead to inflammation and tissue damage. mdpi.com Studies have shown that compounds from Annona reticulata can inhibit NO production in lipopolysaccharide (LPS)-activated macrophages, suggesting a direct anti-inflammatory effect. mdpi.com

Impact on Inflammatory Mediators

In addition to modulating NO production, Reticulatacin and other phytochemicals from Annona reticulata are thought to influence other inflammatory mediators. semanticscholar.org For instance, some compounds found in the plant extract have been shown to modulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key pro-inflammatory cytokines. semanticscholar.orgnih.gov By reducing the levels of these mediators, Reticulatacin may help to dampen the inflammatory response.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Reticulatacin is a member of the acetogenin class of compounds, which are known for their broad range of biological activities, including antimicrobial effects. ijrpr.comresearchgate.net Extracts from Annona reticulata, the source of Reticulatacin, have shown significant activity against various bacteria and fungi. ijrpr.comresearchgate.netnih.gov

Studies have demonstrated the antibacterial efficacy of Annona reticulata extracts against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Notably, potent activity has been observed against Bacillus subtilis and Escherichia coli. ajol.info The root extract has also shown pronounced inhibition against Bacillus cereus. mdpi.com

In terms of antifungal properties, extracts from Annona reticulata have been effective against several fungal strains. nih.gov Significant inhibitory effects have been noted against Candida albicans and Trichoderma viride. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Annona reticulata Extracts

MicroorganismTypeActivityReference
Bacillus subtilisGram-positive bacteriumPotent inhibition ajol.info
Escherichia coliGram-negative bacteriumPotent inhibition ajol.info
Bacillus cereusGram-positive bacteriumPronounced activity mdpi.com
Candida albicansFungusSignificant inhibition researchgate.netnih.gov
Trichoderma virideFungusSignificant inhibition researchgate.netnih.gov

Antiparasitic and Insecticidal Properties

Acetogenins, the class of compounds to which Reticulatacin belongs, are recognized for their antiparasitic and insecticidal activities. researchgate.netresearchgate.net The plant Annona reticulata has been traditionally used to treat parasitic infestations and as an insecticide. mdpi.com The antiparasitic effects of Annona reticulata have been reported, and the crushed seeds have been used as an anthelmintic to eliminate worms. mdpi.comnih.gov Furthermore, the pulp of the fruit and the leaves possess insecticidal properties and have been used to kill lice. phytojournal.comscispace.com

In Vivo Studies in Relevant Animal Models (excluding human clinical trials)

In vivo studies utilizing animal models are crucial for evaluating the preclinical efficacy and mechanisms of action of potential therapeutic agents. While specific in vivo data for the isolated compound Reticulatacin is limited in the reviewed literature, studies on extracts from Annona reticulata, the plant from which Reticulatacin is derived, provide valuable insights into its potential biological activities. It is important to note that these studies evaluate the effects of a complex mixture of phytochemicals present in the extract, and not the singular action of Reticulatacin.

Efficacy in Animal Models of Cancer (e.g., xenograft models, syngeneic models)

Extracts from various parts of the Annona reticulata plant have demonstrated anti-cancer potential in several preclinical animal models. These studies suggest that the plant contains bioactive compounds with tumor-inhibiting properties.

An alcoholic leaf extract of Annona reticulata was investigated for its potential in a 1,2-dimethylhydrazine (B38074) (DMH)-induced colorectal cancer model in female Wistar rats. nih.gov The study reported that the leaf extract significantly decreased the count of Aberrant Crypt Foci (ACF), which are precursors to colorectal tumors, and normalized the colon length-to-weight ratio. nih.gov These findings indicate a potential protective effect against the development of colorectal cancer. nih.gov

In another study, a methanolic extract of Annona reticulata was tested against Ehrlich ascites carcinoma (EAC)-induced mammary tumors in mice. indexcopernicus.com The root extracts of the plant have also been reported to significantly reduce tumor growth in mice, an effect attributed to the presence of acetogenins and alkaloids. scielo.org.mx Furthermore, a hexanic extract of Annona reticulata seeds, which contain acetogenins, was found to possess anti-angiogenic activity in mice, leading to a decrease in tumor growth and metastasis. scielo.org.mx

It is important to emphasize that while Reticulatacin is an acetogenin found in Annona reticulata, these studies were conducted with crude extracts. Therefore, the observed anti-cancer effects cannot be solely attributed to Reticulatacin but rather to the synergistic or individual actions of the various compounds present in the extract. researchgate.net

Table 1: In Vivo Efficacy of Annona reticulata Extracts in Cancer Models

Extract Source Animal Model Cancer Type Key Findings Reference
Alcoholic Leaf Extract Female Wistar Rats Colorectal Cancer (DMH-induced) Significantly decreased Aberrant Crypt Foci (ACF) count; Normalized colon length/weight ratio. nih.gov
Methanolic Extract Mice Mammary Tumor (EAC-induced) Showed activity against Ehrlich ascites carcinoma. indexcopernicus.com
Root Extract Mice Not specified Significantly decreased tumor growth. scielo.org.mx
Hexanic Seed Extract Mice Not specified Exhibited anti-angiogenic activity; Decreased tumor growth and metastasis. scielo.org.mx

Effects on Disease Biomarkers (e.g., inflammation markers, oxidative stress markers)

Preclinical studies on Annona reticulata extracts have also investigated their effects on various biomarkers associated with inflammation and oxidative stress, which are often implicated in the pathology of cancer and other diseases.

Inflammation Markers:

In a study on adjuvant-induced arthritis in rats, a chronic inflammatory model, the methanolic leaf extract of Annona reticulata demonstrated significant anti-inflammatory effects. juniperpublishers.com Treatment with the extract led to a significant reduction in the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). juniperpublishers.com Another study investigating ethanolic seed extracts in diabetic rats also reported a reduction in the expression of IL-6 and Nuclear Factor-kappa B (NF-κB) p65 in the pancreas, kidney, and liver. frontiersin.org Furthermore, methanolic and water fractions of Annona reticulata bark extract have been shown to exhibit dose-dependent anti-inflammatory activity against carrageenan-induced inflammation in rats. nih.gov

Oxidative Stress Markers:

The ethanolic seed extract of Annona reticulata was found to modulate markers of oxidative stress in diabetic rats. frontiersin.org The study observed that the extract significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO). frontiersin.org Concurrently, the activities of key antioxidant enzymes, namely Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), were significantly increased in the pancreas, kidney, and liver of the treated animals. frontiersin.org Similarly, an alcoholic leaf extract of the plant was shown to increase the activity of endogenous antioxidant enzymes in a model of colorectal cancer. nih.gov

Table 2: Effects of Annona reticulata Extracts on Disease Biomarkers in Animal Models

Extract Source Animal Model Condition Biomarker Effect Reference
Methanolic Leaf Extract Rats Adjuvant-Induced Arthritis TNF-α juniperpublishers.com
Methanolic Leaf Extract Rats Adjuvant-Induced Arthritis IL-1β juniperpublishers.com
Ethanolic Seed Extract Diabetic Rats Diabetes IL-6 frontiersin.org
Ethanolic Seed Extract Diabetic Rats Diabetes NF-κB p65 frontiersin.org
Ethanolic Seed Extract Diabetic Rats Diabetes MDA frontiersin.org
Ethanolic Seed Extract Diabetic Rats Diabetes NO frontiersin.org
Ethanolic Seed Extract Diabetic Rats Diabetes SOD frontiersin.org
Ethanolic Seed Extract Diabetic Rats Diabetes CAT frontiersin.org
Ethanolic Seed Extract Diabetic Rats Diabetes GPx frontiersin.org
Alcoholic Leaf Extract Rats Colorectal Cancer Endogenous Antioxidant Enzymes nih.gov

Pharmacodynamic Studies in Animal Models

Based on the available scientific literature, no specific in vivo pharmacodynamic studies have been conducted to characterize the dose-response relationship, time course of effects, or target engagement of the isolated compound Reticulatacin. Similarly, detailed pharmacodynamic studies for the crude extracts of Annona reticulata are also not extensively reported. While the efficacy studies provide some information on the biological effects of the extracts at different doses, dedicated pharmacodynamic investigations are necessary to understand the concentration-effect relationship and to optimize potential therapeutic applications.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Potency

The potent biological activity of Reticulatacin and other Annonaceous acetogenins (B1209576) is largely attributed to a combination of specific structural motifs. These include a terminal α,β-unsaturated γ-lactone ring, one or more tetrahydrofuran (B95107) (THF) rings along a long hydrocarbon chain, and several hydroxyl groups. ontosight.airesearchgate.net The interplay of these motifs is critical for the molecule's ability to inhibit mitochondrial complex I, a key mechanism of its cytotoxic action. researchgate.netnih.govresearchgate.net

The core structural components essential for the biological potency of Reticulatacin are:

α,β-Unsaturated γ-Lactone Ring: This terminal functional group is a hallmark of many bioactive acetogenins and is considered crucial for their cytotoxic activity. It is believed to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in target enzymes. researchgate.net

Tetrahydrofuran (THF) Ring System: Reticulatacin is a mono-THF acetogenin (B2873293). ontosight.airesearchgate.net The THF ring, along with its flanking hydroxyl groups, plays a significant role in the binding of the molecule to its target, likely through specific hydrogen bonding interactions. The spatial arrangement and stereochemistry of the THF ring system are critical for optimal binding and potency. researchgate.net

The cooperative action of the γ-lactone and the THF ring moieties is thought to be essential for the potent inhibitory effects of acetogenins. researchgate.net Studies on simplified analogs have shown that the individual ring moieties, when synthesized separately, exhibit significantly reduced or no inhibitory activity. researchgate.net This suggests that the entire molecular scaffold is necessary for the potent biological response.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of Reticulatacin. ontosight.aiwashington.edu Annonaceous acetogenins possess multiple chiral centers, leading to a large number of possible stereoisomers, each with potentially different biological activities. washington.edunih.gov The specific stereochemical configuration of Reticulatacin, denoted as (2R-(2alpha(R),5beta(R))), is a key determinant of its biological properties. ontosight.ai

The importance of stereochemistry in drug action arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. washington.edu This means that they can differentiate between the different stereoisomers of a drug, leading to stereoselective binding and activity. washington.edu For a drug to exert its effect, its three-dimensional structure must be complementary to the binding site of its target. nih.gov

In the context of Annonaceous acetogenins, the relative and absolute stereochemistry of the chiral centers within the THF ring system and the flanking hydroxyl groups are critical for potent cytotoxicity. core.ac.uk For instance, studies on epimers of other acetogenins, which differ only in the configuration at a single chiral center, have shown significant differences in their biological potencies. core.ac.uk Although specific studies detailing the inversion of each chiral center in Reticulatacin are not extensively available, the established principles of stereospecificity in drug action and the data from related acetogenins strongly suggest that any alteration in the natural stereochemical configuration of Reticulatacin would likely lead to a significant reduction in its biological activity. nih.govcore.ac.uk The precise arrangement of the hydroxyl groups and the THF ring in three-dimensional space is essential for optimal interaction with mitochondrial complex I. researchgate.net

Impact of Functional Group Modifications

Hydroxyl Groups: The hydroxyl (-OH) groups along the hydrocarbon chain are critical for the interaction of Reticulatacin with its biological target. bccampus.ca Modification of these groups, for example, through esterification or etherification, can have a significant impact on biological activity. Such modifications can alter the molecule's polarity, solubility, and its ability to form hydrogen bonds with the target protein. solubilityofthings.com It is generally observed that the presence and specific spatial orientation of these hydroxyl groups are crucial for high potency.

α,β-Unsaturated γ-Lactone Ring: The lactone ring is considered a critical pharmacophore for the cytotoxic activity of many acetogenins. researchgate.net Modifications to this ring, such as saturation of the double bond or opening of the ring, would likely lead to a dramatic decrease in biological activity. This is because the electrophilic nature of the α,β-unsaturated system is thought to be essential for its mechanism of action, which may involve a Michael-type addition reaction with nucleophilic residues in the target enzyme. researchgate.net

Systematic modifications of these functional groups help to map the pharmacophore and understand the structural requirements for potent biological activity. slideshare.net

Comparative SAR with Related Annonaceous Acetogenins (e.g., Solamin, Bullatacin)

Comparing the structure-activity relationships of Reticulatacin with other Annonaceous acetogenins, such as Solamin and Bullatacin, provides valuable insights into the structural features that govern cytotoxicity. These compounds share a common molecular scaffold but differ in the number and arrangement of their THF rings and hydroxyl groups.

CompoundNumber of THF RingsType of THF Ring SystemKey Structural Differences from ReticulatacinRelative Cytotoxicity
Reticulatacin 1Mono-THF-Potent
Solamin 1Mono-THFStereochemical differences in the THF ring and/or flanking hydroxyls.Varies depending on the specific isomer, but generally potent.
Bullatacin 2Adjacent bis-THFContains two adjacent THF rings instead of one.Generally more potent than mono-THF acetogenins like Reticulatacin. researchgate.netresearchgate.netcore.ac.uk

Data synthesized from multiple sources. researchgate.netresearchgate.netcore.ac.uk

The general trend observed from comparative SAR studies is that the cytotoxicity of Annonaceous acetogenins is significantly influenced by the nature of the THF ring system. researchgate.net Bis-THF acetogenins, particularly those with adjacent THF rings like Bullatacin, often exhibit greater potency than mono-THF acetogenins like Reticulatacin and Solamin. researchgate.netcore.ac.uk This suggests that the increased number of THF rings and the specific spatial arrangement they confer may lead to a more optimal interaction with the target protein.

Furthermore, within the same class of acetogenins (e.g., mono-THF), subtle differences in the stereochemistry of the THF ring and its flanking hydroxyl groups, as seen between different isomers of Solamin and Reticulatacin, can also lead to significant variations in biological activity. core.ac.uk These comparative analyses underscore the high degree of structural specificity required for potent inhibition of mitochondrial complex I.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. scielo.br These models aim to develop mathematical equations that can predict the activity of new, untested compounds based on their structural features. scielo.br

While specific QSAR models exclusively developed for Reticulatacin are not widely reported, QSAR studies have been applied to the broader class of Annonaceous acetogenins to understand the structural determinants of their cytotoxic and pesticidal activities. These studies typically involve the following steps:

Data Set Compilation: A set of acetogenins with known biological activities (e.g., IC50 values against a specific cancer cell line) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties, hydrophobicity, steric properties, and topological indices.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For Annonaceous acetogenins, QSAR models could potentially identify the key structural features that contribute most significantly to their cytotoxicity. For example, a QSAR model might quantify the importance of the distance between the THF ring and the lactone, the number and position of hydroxyl groups, and specific stereochemical configurations. Such models could then be used to virtually screen new, hypothetical acetogenin structures and prioritize the synthesis of those predicted to have the highest potency. The application of QSAR can thus accelerate the discovery of new and more effective acetogenin-based therapeutic agents.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Reticulatacin, binds to a macromolecular target, typically a protein. nih.govopenaccessjournals.comnih.gov This method explores various possible binding conformations and orientations of the ligand within the target's binding site and estimates the binding affinity, often expressed as a scoring function. nih.gov The primary goal is to identify the most stable and energetically favorable complex, which provides insights into the potential biological activity of the ligand. frontiersin.org

In the context of Annonaceous acetogenins (B1209576), a class of compounds to which Reticulatacin belongs, molecular docking studies have been employed to investigate their interactions with various protein targets. frontiersin.orgtandfonline.com These studies often focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov For instance, research on acetogenins has shown that they can form hydrophobic interactions, hydrogen bonds, and even covalent bonds with their target proteins. frontiersin.org

The binding affinity, a measure of the strength of the interaction, is a critical parameter determined from docking studies. malvernpanalytical.comnih.govnih.gov It is typically reported as the equilibrium dissociation constant (Kd) or as a binding energy value (e.g., in kcal/mol). malvernpanalytical.comchemrxiv.org A lower binding energy generally indicates a higher binding affinity and a more stable complex. frontiersin.orgtandfonline.com Docking studies on various acetogenins have revealed a range of binding energies against different protein targets, helping to rank their potential efficacy. tandfonline.com

The "induced-fit" model is a key concept in ligand-protein interactions, suggesting that the binding of a ligand can induce conformational changes in the protein to optimize the interaction. frontiersin.org Computational methods like molecular docking can, to some extent, account for this flexibility, providing a more dynamic and realistic view of the binding event. nih.gov

Table 1: Key Interaction Types in Ligand-Target Binding

Interaction TypeDescription
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Electrostatic Interactions The attractive or repulsive forces between molecules as a result of their electric charges.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Covalent Bonds A chemical bond that involves the sharing of electron pairs between atoms.

Molecular Dynamics Simulations

A key application of MD simulations in drug discovery is to assess the stability of a ligand's binding mode within a protein's active site. nih.gov A stable binding pose in an MD simulation is more likely to represent the actual binding orientation in a biological system. nih.govnih.gov Studies have shown that a significant percentage of native (experimentally determined) binding poses remain stable during MD simulations, while incorrect poses are often less stable. nih.gov This makes MD a valuable tool for refining and validating the results of molecular docking. mdpi.com

MD simulations can track various parameters to assess stability, including the root mean square deviation (RMSD) of the ligand and protein, the solvent-accessible surface area (SASA), and the number and duration of hydrogen bonds. mdpi.commdpi.com For example, consistent SASA values and low RMSD fluctuations for the ligand-protein complex suggest a stable interaction. frontiersin.orgmdpi.com In studies of Annonaceous acetogenins, MD simulations have been used to confirm the stability of the docked complexes, providing further evidence for their potential as inhibitors of specific protein targets. frontiersin.orgtandfonline.com These simulations can run for nanoseconds or even longer, providing a time-resolved view of the molecular interactions. nih.gov

Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures, indicating conformational changes over time.
Solvent-Accessible Surface Area (SASA) The surface area of a biomolecule that is accessible to a solvent, providing insights into hydrophobic core formation. frontiersin.org
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating interaction stability.
Radius of Gyration (Rg) A measure of the compactness of a structure, which can indicate conformational changes.

Quantum Mechanical Calculations (e.g., Electronic Structure, Reactivity)

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. numberanalytics.commdpi.com These methods, such as Density Functional Theory (DFT), are based on solving the Schrödinger equation and can predict a wide range of molecular properties with high accuracy. numberanalytics.comepfl.ch In the context of Reticulatacin and other acetogenins, QM calculations can be used to elucidate their electronic properties, which in turn govern their chemical behavior and biological activity.

One of the key applications of QM is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.combhu.ac.insapub.org The energy of these orbitals and the HOMO-LUMO energy gap are important descriptors of a molecule's reactivity. austinpublishinggroup.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. austinpublishinggroup.com These calculations can help in understanding how a molecule like Reticulatacin might interact with biological targets at an electronic level.

QM methods are also employed to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index. austinpublishinggroup.commdpi.com These parameters provide quantitative measures of a molecule's ability to accept or donate electrons, which is crucial for understanding reaction mechanisms and intermolecular interactions. mdpi.com Furthermore, QM can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and identify regions prone to electrophilic or nucleophilic attack. bhu.ac.in

In essence, QM calculations offer a detailed picture of the electronic landscape of Reticulatacin, providing insights that are complementary to the structural information obtained from molecular docking and MD simulations. numberanalytics.com

Table 3: Key Concepts in Quantum Mechanical Calculations

ConceptDescription
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comepfl.ch
Frontier Molecular Orbitals (HOMO/LUMO) The highest and lowest energy molecular orbitals, respectively, which are crucial for determining molecular reactivity. austinpublishinggroup.comresearchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of a molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. bhu.ac.in

In Silico Screening for Novel Analogs and Targets

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is instrumental in the early stages of drug discovery for identifying novel lead compounds and can also be used to propose new biological targets for existing molecules. nih.govnih.gov

For a compound like Reticulatacin, in silico screening can be employed to discover novel analogs with potentially improved properties, such as enhanced bioactivity or better solubility. researchgate.net By creating a virtual library of molecules structurally related to Reticulatacin, researchers can use molecular docking and other computational tools to predict their binding affinity for a specific target. chemrxiv.org This allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and experimental testing. nih.gov

Conversely, in silico screening can be used to identify new potential protein targets for Reticulatacin. This involves docking Reticulatacin against a panel of different protein structures to see which ones it might bind to with high affinity. chemrxiv.org This approach can help to elucidate the mechanism of action of Reticulatacin and uncover new therapeutic applications. researchgate.net The process often starts with a large database of compounds and filters them based on various criteria, such as Lipinski's rule of five, to ensure drug-like properties before proceeding to more computationally intensive docking simulations. frontiersin.org

The ultimate goal of in silico screening is to accelerate the discovery process by focusing laboratory efforts on the most promising candidates, thereby saving time and resources. nih.gov

Mechanistic Computational Analysis of Chemical Reactions

Computational chemistry provides powerful tools for the detailed analysis of chemical reaction mechanisms. smu.edusciforum.net By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and the high-energy transition state that connects them. smu.eduims.ac.jpmit.edu Understanding the structure and energy of the transition state is crucial for elucidating the reaction pathway and predicting reaction rates. ims.ac.jp

For a complex natural product like Reticulatacin, computational analysis can be applied to understand its biosynthesis or to guide its chemical synthesis. researchgate.net For instance, DFT calculations can be used to model the key bond-forming or bond-breaking steps in a synthetic route, providing insights into the reaction's feasibility and stereoselectivity. sapub.orgresearchgate.netmdpi.com This can help chemists to design more efficient and selective synthetic strategies. mdpi.com

The United Reaction Valley Approach (URVA) is one such method that offers a detailed analysis of the chemical transformations occurring along the reaction path. smu.edu It partitions the reaction into distinct phases, such as reactant preparation, the chemical processes of bond cleavage and formation in the transition state phase, and product adjustment. smu.edu This level of detail helps to understand not just the "what" but the "how" of a chemical reaction.

In the context of enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful. chemrxiv.org These methods treat the reactive center of the enzyme and substrate with high-level QM calculations, while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics, allowing for the simulation of reactions within a biological environment. chemrxiv.org Such analyses can shed light on how enzymes catalyze specific transformations in the biosynthesis of natural products.

Future Directions and Research Gaps

Elucidation of Additional Molecular Targets and Pathways

While the primary mechanism of action for many acetogenins (B1209576), including Reticulatacin, is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, further research is needed to identify other potential molecular targets. The broad range of biological activities reported for compounds from the Annona genus suggests that their effects may not be solely attributable to this single target. frontiersin.orgresearchgate.net

Future investigations should focus on:

Target Deconvolution: Employing advanced techniques such as chemical proteomics and affinity-based probes to identify direct binding partners of Reticulatacin within the cell.

Pathway Analysis: Utilizing systems biology approaches to map the downstream signaling cascades affected by Reticulatacin treatment. This could reveal novel pathways involved in its cytotoxic and other biological effects. For instance, studies on related compounds from Annona reticulata have pointed towards the involvement of the Nrf2/Keap1/ARE pathway in mediating antioxidant and anti-inflammatory effects. frontiersin.org

Apoptosis Induction Pathways: While acetogenins are known to induce programmed cell death, the specific signaling pathways, such as the involvement of caspases like Caspase 3, require more detailed investigation for Reticulatacin itself. frontiersin.org

Development of Targeted Delivery Systems

A significant hurdle in the potential therapeutic application of Reticulatacin and other acetogenins is their non-specific cytotoxicity. The development of targeted delivery systems is crucial to enhance their efficacy against diseased cells while minimizing damage to healthy tissues. jns.edu.af

Promising areas of research include:

Nanoparticle-based Delivery: Encapsulating Reticulatacin within nanoparticles, such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. jns.edu.afmdpi.com

Active Targeting: Functionalizing these nanocarriers with ligands (e.g., antibodies, peptides, or aptamers) that specifically recognize receptors overexpressed on target cells (e.g., cancer cells) can facilitate selective drug delivery. mdpi.comdovepress.com

Stimuli-responsive Systems: Designing delivery systems that release Reticulatacin in response to specific stimuli within the target microenvironment (e.g., pH, enzymes, or redox potential) can further enhance specificity. mdpi.com

Rational Design of Potent and Selective Analogs

The natural structure of Reticulatacin provides a scaffold for the rational design of new analogs with improved potency and selectivity. nih.gov Structure-activity relationship (SAR) studies are essential to guide these modifications. nih.gov

Key strategies include:

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding affinity of designed analogs to target proteins, such as mitochondrial Complex I or other identified targets. frontiersin.org

Chemical Synthesis: Synthesizing a library of Reticulatacin analogs with modifications to the tetrahydrofuran (B95107) (THF) rings, the alkyl chain, and the α,β-unsaturated γ-lactone moiety. researchgate.netresearchgate.net

Bioactivity Screening: Evaluating the synthesized analogs for their cytotoxic activity against a panel of cancer cell lines and, importantly, against non-cancerous cell lines to determine their selectivity index. researchgate.net

Advanced Preclinical Model Systems (e.g., 3D cell cultures, organ-on-a-chip)

To better predict the in vivo efficacy and potential toxicity of Reticulatacin and its analogs, it is imperative to move beyond traditional 2D cell culture models. nih.gov Advanced preclinical models can provide a more physiologically relevant context for evaluation. nih.govfrontiersin.org

Future research should incorporate:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. frontiersin.org

Organ-on-a-Chip Technology: Microphysiological systems that simulate the function of human organs can be used to assess the efficacy and potential organ-specific toxicity of Reticulatacin in a more realistic setting. nih.gov

Patient-Derived Xenografts (PDX) and Genetically Engineered Mouse Models (GEMMs): These in vivo models provide a complex biological system to evaluate the therapeutic potential and challenges of Reticulatacin in a whole organism. cancer.gov

Integration of Multi-Omics Data in Reticulatacin Research

A systems-level understanding of Reticulatacin's effects can be achieved through the integration of multiple "omics" datasets. frontiersin.orgnih.gov This approach allows for a comprehensive view of the molecular changes induced by the compound. nih.gov

Key areas for integration include:

Genomics and Transcriptomics: To identify gene expression signatures and genetic factors that correlate with sensitivity or resistance to Reticulatacin.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the affected cellular machinery.

Metabolomics: To analyze the metabolic reprogramming induced by Reticulatacin, particularly in relation to its effects on mitochondrial function.

Integrated Analysis: Employing bioinformatics tools and machine learning algorithms to integrate these diverse datasets can help uncover novel mechanisms of action, identify biomarkers for drug response, and generate new therapeutic hypotheses. frontlinegenomics.comresearchgate.net

Standardization of Research Methodologies and Reporting

To enhance the reproducibility and comparability of findings across different studies on Reticulatacin, there is a need for greater standardization of research methodologies. insight7.ioresearchgate.netresearchgate.netadphealth.org

This includes:

Extraction and Purification: Detailed reporting of the methods used for extracting and purifying Reticulatacin to ensure compound identity and purity.

Bioassays: Utilization of standardized protocols for in vitro and in vivo assays, including cell line authentication, assay conditions, and data analysis methods. shanlax.com

Reporting Standards: Adherence to established guidelines for reporting research findings, including detailed descriptions of experimental design, statistical analysis, and the presentation of results. This ensures that data is robust and can be critically evaluated and built upon by the scientific community. shanlax.com

Q & A

Q. How should researchers document Reticulatacin-related data to meet reproducibility standards?

  • Answer : Provide raw datasets (spectra, chromatograms) in supplementary materials. Detail instrument calibration, software versions, and statistical thresholds (e.g., p-value adjustments for multiple comparisons). Follow STREGA guidelines for omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.